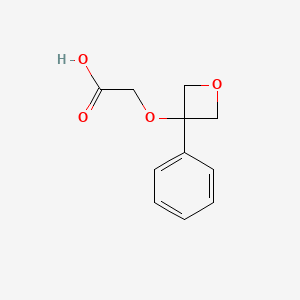

2-(3-Phenyloxetan-3-yl)oxyacetic acid

Description

2-(3-Phenyloxetan-3-yl)oxyacetic acid is a bicyclic oxetane derivative featuring a phenyl-substituted oxetane ring linked to an oxyacetic acid moiety. This structure confers unique physicochemical properties, such as enhanced metabolic stability and steric hindrance due to the oxetane ring, which is increasingly exploited in medicinal chemistry for improving drug-like properties. The compound’s safety data emphasize precautions for handling, including avoidance of inhalation, skin contact, and environmental release.

Properties

IUPAC Name |

2-(3-phenyloxetan-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)6-15-11(7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGHCRIBVMHYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyloxetan-3-yl)oxyacetic acid typically involves the formation of the oxetane ring followed by the introduction of the phenyl group. One common method is the intramolecular cyclization of appropriate precursors. For example, the synthesis can start with the preparation of oxetan-3-one, which is then subjected to nucleophilic substitution reactions to introduce the phenyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyloxetan-3-yl)oxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2-(3-Phenyloxetan-3-yl)oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Phenyloxetan-3-yl)oxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

- Solubility Trends: Lornoxicam’s insolubility contrasts with phenylacetic acid’s organic solvent solubility, highlighting how bulky aromatic systems (e.g., dichlorophenyl in Lornoxicam) reduce solubility.

- Steric and Electronic Effects : The oxetane ring in 2-(3-Phenyloxetan-3-yl)oxyacetic acid may enhance metabolic stability compared to linear chains in phenylacetic acid derivatives.

Biological Activity

2-(3-Phenyloxetan-3-yl)oxyacetic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H12O4

- Molecular Weight : 208.21 g/mol

- IUPAC Name : 2-(3-phenyloxetan-3-yl)oxyacetic acid

The biological activity of 2-(3-Phenyloxetan-3-yl)oxyacetic acid is primarily attributed to its interaction with various biological pathways. It has been reported to exhibit:

- Antimicrobial Activity : The compound shows significant antibacterial properties, inhibiting the growth of various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies :

- In vitro tests demonstrated that 2-(3-Phenyloxetan-3-yl)oxyacetic acid effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

-

Anticancer Activity :

- A study involving human cancer cell lines (e.g., prostate and breast cancer) indicated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% inhibition at 50 µM concentration). The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- Research indicated that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Phenyloxetan-3-yl)oxyacetic acid, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions, leveraging the oxetan ring's strain for reactivity. Key steps include:

- Oxetan ring functionalization : React 3-phenyloxetane-3-ol with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, as specified in reagent catalogs .

Critical Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ | |

| Key Functional Groups | Oxetan ring, carboxylic acid, ether |

Q. Which analytical techniques are most effective for characterizing 2-(3-Phenyloxetan-3-yl)oxyacetic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxetan ring (δ ~4.5–5.5 ppm for oxetan protons) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂) .

- HPLC-MS : For purity assessment and molecular ion detection (expected [M+H]⁺ = 209.08) .

- FT-IR : Identify carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (Category 4 acute toxicity per CLP/GHS) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C .

- Waste Disposal : Neutralize with aqueous NaOH (1M) before incineration .

Advanced Research Questions

Q. How does the oxetan ring’s steric and electronic profile influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The oxetan ring’s high ring strain (≈25 kcal/mol) enhances electrophilicity, enabling:

- Ring-opening reactions : Nucleophilic attack at the ether oxygen for prodrug synthesis (e.g., ester prodrugs of NSAIDs like Aceclofenac) .

- Metabolic stability : The oxetan moiety resists enzymatic degradation compared to larger rings, as seen in analogs like Triclopyr .

Experimental Design : Compare hydrolysis rates (pH 1–10) via LC-MS to quantify stability .

Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in aquatic toxicity (e.g., EC₅₀ values) may arise from impurities or degradation products. Resolve via:

- Batch Analysis : Use HPLC to correlate impurities (e.g., phenylacetic acid derivatives) with toxicity .

- Ecotoxicology Assays : Test pure compound vs. commercial batches on Daphnia magna (OECD 202) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., cyclooxygenase enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with COX-2 crystal structures (PDB ID: 5KIR) to assess binding affinity.

- MD Simulations : Analyze stability of ligand-enzyme complexes (GROMACS, 100 ns trajectories) .

Validation : Compare with experimental IC₅₀ values from COX inhibition assays .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- Methodological Answer : Solubility discrepancies (e.g., in water vs. DMSO) may stem from:

- Polymorphism : Characterize crystalline forms via PXRD .

- pH Effects : Perform solubility tests at pH 1–7.4 (simulating physiological conditions) .

Table : Solubility in Common Solvents (mg/mL)

| Solvent | Solubility (25°C) | Reference |

|---|---|---|

| Water | <0.1 | |

| DMSO | ≥20.7 | |

| Ethanol | 15.2 |

Methodological Best Practices

- Synthetic Reproducibility : Document reaction conditions (temperature, catalyst loading) to mitigate batch variability .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs) .

- Ethical Compliance : Adhere to forensic guidelines when studying analogs with controlled substance relevance (e.g., amphetamine precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.